2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-PROPYL-1,3-THIAZOLE-4-CARBOXAMIDE
Overview
Description
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-PROPYL-1,3-THIAZOLE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of thiazolecarboxamides. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a methoxyphenyl group, a propyl chain, and a carboxamide group, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-PROPYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazole ring and the subsequent functionalization of the molecule. One common synthetic route involves the reaction of 4-methoxybenzylamine with propyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine, to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of reagents and reaction conditions is also optimized to minimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-PROPYL-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-{[(4-HYDROXYPHENYL)METHYL]AMINO}-N-PROPYL-1,3-THIAZOLE-4-CARBOXAMIDE.
Reduction: Formation of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-PROPYL-1,3-THIAZOLE-4-AMINE.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-PROPYL-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-PROPYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-[(4-METHOXYPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE: Similar structure but lacks the propyl chain.
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE: Similar structure but lacks the propyl chain.
2-{[(4-HYDROXYPHENYL)METHYL]AMINO}-N-PROPYL-1,3-THIAZOLE-4-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-{[(4-METHOXYPHENYL)METHYL]AMINO}-N-PROPYL-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, propyl chain, and carboxamide group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-N-propyl-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-8-16-14(19)13-10-21-15(18-13)17-9-11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFXYAXNDZZNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CSC(=N1)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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